molecular formula C13H14N2O B12089124 6-(2-Methoxyphenyl)-5-methylpyridin-3-amine

6-(2-Methoxyphenyl)-5-methylpyridin-3-amine

Cat. No.: B12089124
M. Wt: 214.26 g/mol
InChI Key: GFFMCNLZXBCGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyphenyl)-5-methylpyridin-3-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)-5-methylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 3-amino-5-methylpyridine.

    Condensation Reaction: The first step involves a condensation reaction between 2-methoxybenzaldehyde and 3-amino-5-methylpyridine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Methoxyphenyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

6-(2-Methoxyphenyl)-5-methylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, thereby affecting disease-related pathways.

Comparison with Similar Compounds

    2-Methoxyphenyl isocyanate: A compound with a similar methoxyphenyl group but different functional groups.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness: 6-(2-Methoxyphenyl)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a methyl group on the pyridine ring makes it a valuable scaffold for designing novel compounds with potential therapeutic and industrial applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(2-methoxyphenyl)-5-methylpyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-9-7-10(14)8-15-13(9)11-5-3-4-6-12(11)16-2/h3-8H,14H2,1-2H3

InChI Key

GFFMCNLZXBCGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=CC=C2OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.